molecular formula C21H25ClFNO B15136209 Icmt-IN-14

Icmt-IN-14

Cat. No.: B15136209
M. Wt: 361.9 g/mol
InChI Key: QLTRHKVENUFCAP-UHFFFAOYSA-N
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Description

Icmt-IN-14 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase, an enzyme involved in the post-translational modification of proteins. This compound has shown significant activity with an IC50 value of 0.025 micromolar .

Preparation Methods

The synthesis of Icmt-IN-14 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as nucleophilic substitution, reduction, and purification steps . Industrial production methods are not publicly disclosed but likely involve optimization of these synthetic routes for large-scale production.

Chemical Reactions Analysis

Icmt-IN-14 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated intermediates and nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

Icmt-IN-14 has several scientific research applications, including:

Mechanism of Action

Icmt-IN-14 exerts its effects by inhibiting isoprenylcysteine carboxyl methyltransferase, which is responsible for the methylation of the carboxylic acid of the protein terminal isoprenylated cysteine residue. This inhibition disrupts the post-translational modification of proteins, affecting their localization and function within the cell. The molecular targets and pathways involved include the Ras signaling pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Icmt-IN-14 is unique due to its high potency and specificity as an inhibitor of isoprenylcysteine carboxyl methyltransferase. Similar compounds include:

Properties

Molecular Formula

C21H25ClFNO

Molecular Weight

361.9 g/mol

IUPAC Name

3-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-fluoroaniline

InChI

InChI=1S/C21H25ClFNO/c1-20(2)15-21(11-13-25-20,16-6-4-3-5-7-16)10-12-24-17-8-9-19(23)18(22)14-17/h3-9,14,24H,10-13,15H2,1-2H3

InChI Key

QLTRHKVENUFCAP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3)C

Origin of Product

United States

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